molecular formula C9H16O4 B080528 Dimethyl 2,2-dimethylpentanedioate CAS No. 13051-32-6

Dimethyl 2,2-dimethylpentanedioate

Cat. No. B080528
Key on ui cas rn: 13051-32-6
M. Wt: 188.22 g/mol
InChI Key: FNUCRTXRRVUFJJ-UHFFFAOYSA-N
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Patent
US05202321

Procedure details

The diester from Step 1 (13.0 g), K2CO3 (19.1 g), MeOH (120 mL), THF (80 mL) and H2O (80 mL) were stirred at room temperature for 2 days. The organic solvent was removed in vacuo, the residue poured onto H2O and extracted twice with EtOAc. The aqueous layer was acidified with 3N HCl and extracted with EtOAc (3×). This organic phase was then washed with brine, dried and evaporated to yield the title compound.
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
19.1 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:13])([CH2:7][CH2:8][C:9]([O:11]C)=[O:10])[C:3]([O:5][CH3:6])=[O:4].C([O-])([O-])=O.[K+].[K+].CO.C1COCC1>O>[C:9]([CH2:8][CH2:7][C:2]([CH3:13])([CH3:1])[C:3]([O:5][CH3:6])=[O:4])([OH:11])=[O:10] |f:1.2.3|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
CC(C(=O)OC)(CCC(=O)OC)C
Name
Quantity
19.1 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
120 mL
Type
reactant
Smiles
CO
Name
Quantity
80 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
80 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
the residue poured onto H2O
EXTRACTION
Type
EXTRACTION
Details
extracted twice with EtOAc
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×)
WASH
Type
WASH
Details
This organic phase was then washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)CCC(C(=O)OC)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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